1-(dimethylphosphoryl)cyclobutan-1-ol
Description
1-(Dimethylphosphoryl)cyclobutan-1-ol is a cyclobutanol derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) attached to the cyclobutane ring. This compound is of interest in organic synthesis and materials science due to its strained cyclobutane ring and the polar phosphoryl group, which may influence reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
2763750-11-2 |
|---|---|
Molecular Formula |
C6H13O2P |
Molecular Weight |
148.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylphosphoryl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic addition of the dimethylphosphine oxide to the carbonyl group of cyclobutanone. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for 1-(dimethylphosphoryl)cyclobutan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylphosphoryl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanol derivatives.
Substitution: Cyclobutane derivatives with various functional groups.
Scientific Research Applications
1-(Dimethylphosphoryl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(dimethylphosphoryl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can act as a nucleophile, participating in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(dimethylphosphoryl)cyclobutan-1-ol with cyclobutan-1-ol derivatives and related compounds based on substituent effects, synthesis methods, and physicochemical properties.
Key Observations:
Substituent Effects on Synthesis Efficiency :
- Bulky substituents (e.g., 6-oxaspiro[2.5]octenyl in 3c ) yield moderately (70%) due to steric hindrance during cyclization .
- Smaller substituents (e.g., 2-methylcyclopropenyl in 3f ) result in lower yields (43%), likely due to competing side reactions .
- Silane-protected derivatives (e.g., 5a ) show higher yields (72%), suggesting improved stability during synthesis .
Amino-substituted analogs (e.g., 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol) exhibit molecular weights ~197 g/mol, comparable to the phosphorylated derivative, but with distinct hydrogen-bonding capabilities .
Silane-protected derivatives (e.g., 5a) are used in intermediate synthesis, indicating utility in multi-step organic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
